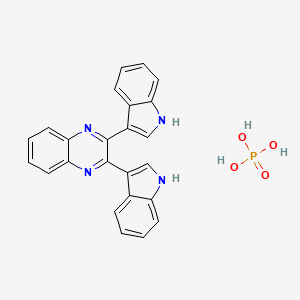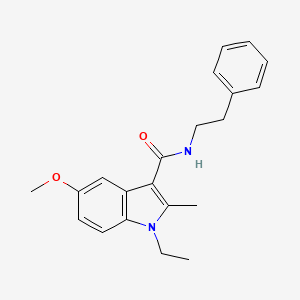
2,7-Dibromo-N-(naphthalen-1-YL)-9H-fluoren-9-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dibromo-N-(naphthalen-1-YL)-9H-fluoren-9-imine is an organic compound that features a complex structure with bromine atoms and naphthalene rings
Méthodes De Préparation
The synthesis of 2,7-Dibromo-N-(naphthalen-1-YL)-9H-fluoren-9-imine typically involves the formation of carbon-carbon bonds through metal-catalyzed cross-coupling reactions. One common method is the Kumada–Tamao–Corriu coupling reaction, which employs palladium catalysts such as [Pd(OAc)2] and [Pd(PPh3)4] to link the rings . The reaction conditions often include the use of halogenated aromatic electrophiles and Grignard reagents.
Analyse Des Réactions Chimiques
2,7-Dibromo-N-(naphthalen-1-YL)-9H-fluoren-9-imine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in further coupling reactions to form more complex structures.
Common reagents used in these reactions include palladium catalysts, Grignard reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,7-Dibromo-N-(naphthalen-1-YL)-9H-fluoren-9-imine has several scientific research applications:
Chemistry: It is used in the synthesis of new polymeric materials and complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of advanced materials and as a precursor in various industrial processes.
Mécanisme D'action
The mechanism by which 2,7-Dibromo-N-(naphthalen-1-YL)-9H-fluoren-9-imine exerts its effects involves its ability to form stable complexes with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other compounds.
Comparaison Avec Des Composés Similaires
Similar compounds to 2,7-Dibromo-N-(naphthalen-1-YL)-9H-fluoren-9-imine include:
- 2,7-Dibromo-N-methylcarbazole
- 2-Bromothiophene
These compounds share structural similarities but differ in their specific functional groups and reactivity
Propriétés
Numéro CAS |
1101866-91-4 |
|---|---|
Formule moléculaire |
C23H13Br2N |
Poids moléculaire |
463.2 g/mol |
Nom IUPAC |
2,7-dibromo-N-naphthalen-1-ylfluoren-9-imine |
InChI |
InChI=1S/C23H13Br2N/c24-15-8-10-18-19-11-9-16(25)13-21(19)23(20(18)12-15)26-22-7-3-5-14-4-1-2-6-17(14)22/h1-13H |
Clé InChI |
CCSLXPAXCWNLBP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2N=C3C4=C(C=CC(=C4)Br)C5=C3C=C(C=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-(3-Ethylpentane-1,5-diylidene)bis[2-(2,4-dinitrophenyl)hydrazine]](/img/structure/B14170563.png)



![Benzenesulfonamide, 3-[4-(1H-indol-4-yl)-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14170577.png)
![N-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]-4-fluorobenzenamine](/img/structure/B14170588.png)


![2-Pyrimidinamine, 4-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14170611.png)
![1-(2-phenylethyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B14170612.png)

![tert-butyl N-[5-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]carbamate](/img/structure/B14170625.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14170632.png)
